molecular formula C14H20N2O2 B1501707 Tert-butyl 7-(aminomethyl)indoline-1-carboxylate CAS No. 1086392-30-4

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

Cat. No.: B1501707
CAS No.: 1086392-30-4
M. Wt: 248.32 g/mol
InChI Key: YQAKBUMNCPAWNH-UHFFFAOYSA-N
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Description

Structural Classification within Indoline Derivatives

This compound belongs to the broader classification of indoles and derivatives, which constitute a fundamental class of organoheterocyclic compounds characterized by their bicyclic structure consisting of a fused benzene ring and pyrrole ring. Within this hierarchical classification system, the compound specifically falls under the subcategory of indolines, which are structurally related to indoles but feature a saturated 2-3 bond in the five-membered ring portion. The indoline structure represents a partially reduced form of the parent indole nucleus, where the aromatic character of the pyrrole ring is disrupted through the saturation of one double bond, resulting in a more flexible molecular framework compared to the fully aromatic indole system.

The structural architecture of this compound can be systematically analyzed through its constituent molecular fragments. The indoline core provides the fundamental heterocyclic backbone, while the aminomethyl substituent at the 7-position introduces a primary amine functionality that significantly influences the compound's chemical reactivity and potential biological interactions. The tert-butyl carboxylate moiety attached to the nitrogen atom of the indoline ring serves as a protecting group, temporarily masking the nitrogen's reactivity during synthetic transformations while providing steric bulk that affects the molecule's overall conformation.

Structural Component Position Chemical Function Molecular Contribution
Indoline Core Central Framework Heterocyclic Backbone C8H7N
Aminomethyl Group 7-Position Primary Amine Functionality CH2NH2
Tert-butyl Carboxylate N-1 Position Protecting Group (CH3)3COOC
Overall Formula Complete Structure Combined Functionality C14H20N2O2

The classification of this compound within indoline derivatives is further refined by considering its specific substitution pattern and functional group arrangement. Unlike simple indoline structures, this molecule represents a multifunctional derivative that combines the inherent reactivity of the indoline nucleus with additional chemical handles provided by the aminomethyl and carboxylate substituents. This structural complexity places the compound within the specialized category of indolyl carboxylic acids and derivatives, which encompasses a diverse array of molecules featuring indole or indoline cores linked to carboxylic acid functionalities or their derivatives.

The stereochemical considerations of this compound add another layer of structural complexity to its classification. The indoline ring system can adopt various conformational states due to the sp3-hybridized carbon atoms at positions 2 and 3, leading to potential ring puckering that influences the molecule's three-dimensional shape. The aminomethyl substituent at the 7-position can exist in different rotational conformers, while the bulky tert-butyl protecting group introduces significant steric constraints that affect the molecule's overall geometry and accessibility to reactive sites.

Historical Context in Heterocyclic Chemistry Research

The historical development of indoline chemistry traces its origins to the broader evolution of indole research, which began in the mid-19th century with the pioneering work of German chemist Kuno Fritz, who first isolated indole from the distillation of tryptophan in 1866. This foundational discovery marked the beginning of systematic investigations into indole-containing compounds and their chemical transformations, establishing the groundwork for the subsequent development of indoline chemistry as a distinct research domain within heterocyclic organic chemistry.

The transition from indole to indoline chemistry occurred as researchers recognized the unique properties and synthetic utility of the partially saturated indole system. The fundamental understanding of indoline structures emerged from early studies on the reduction of indoles, where chemists discovered that selective hydrogenation of the pyrrole ring portion could yield stable indoline derivatives with altered chemical and biological properties. The production of indoline from indole using zinc and phosphoric acid, as documented in chemical literature, represents one of the earliest synthetic approaches to accessing these partially reduced heterocycles.

The late 19th and early 20th centuries witnessed significant advances in indole synthesis methodologies, most notably the development of the Fischer Indole Synthesis by Emil Fischer in 1883. This groundbreaking methodology, involving the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions, provided a reliable route for constructing indole rings and laid the foundation for subsequent innovations in heterocyclic synthesis. The Fischer synthesis and its numerous modifications became instrumental in expanding the chemical space accessible to indole chemists and indirectly influenced the development of synthetic approaches to indoline derivatives.

Historical Period Key Development Significance to Indoline Chemistry Primary Researchers
1866 First Indole Isolation Foundation of Indole Chemistry Kuno Fritz
1883 Fischer Indole Synthesis Systematic Indole Construction Emil Fischer
Mid-20th Century Leimgruber-Batcho Synthesis N-substituted Indole Access Leimgruber and Batcho
Late 20th Century Transition Metal Catalysis Modern Synthetic Methods Multiple Contributors

The evolution of heterocyclic chemistry throughout the 20th century brought increasingly sophisticated synthetic methodologies that directly impacted indoline research. The development of the Leimgruber-Batcho indole synthesis in the mid-20th century offered alternative pathways for constructing N-substituted indoles, demonstrating the growing complexity and efficiency of heterocyclic formation techniques. These methodological advances created new opportunities for accessing functionalized indoline derivatives, including compounds with specific substitution patterns such as the aminomethyl functionality present in this compound.

The modern era of indoline chemistry has been characterized by the integration of advanced catalytic systems and sophisticated protecting group strategies. The widespread adoption of tert-butyl carboxylate protecting groups in organic synthesis reflects the historical development of protecting group chemistry as a fundamental tool for complex molecule construction. The combination of indoline scaffolds with tert-butyl carboxylate functionalities represents a convergence of multiple synthetic innovations that have emerged over decades of heterocyclic chemistry research.

Contemporary research in indoline chemistry has been significantly influenced by the broader trends toward sustainable and efficient synthetic methods. The incorporation of flow chemistry techniques, palladium-catalyzed reactions, and C-H activation processes in indoline synthesis exemplifies the ongoing evolution of the field toward more environmentally conscious and atom-economical approaches. These modern methodologies have enabled the preparation of complex indoline derivatives such as this compound with improved efficiency and selectivity compared to traditional synthetic routes.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAKBUMNCPAWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694352
Record name tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-30-4
Record name tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound functions primarily through interactions with various biological targets, influencing multiple cellular pathways.

  • Target Interactions : This compound interacts with enzymes and receptors involved in metabolic processes, which can lead to significant alterations in cellular function. For instance, indole derivatives are known to modulate the activity of cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways.
  • Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and proliferation. It can activate or inhibit kinases that are crucial for these processes, leading to varied biological outcomes depending on the concentration and context of exposure .

The biochemical properties of this compound are characterized by its ability to affect cellular metabolism and gene expression.

  • Enzyme Interaction : Studies indicate that this compound can inhibit specific kinases, which play a critical role in signal transduction pathways. This inhibition can lead to altered gene expression patterns associated with cancer cell growth and survival .
  • Metabolic Pathways : The compound is involved in several metabolic pathways, notably those related to neurotransmitter biosynthesis. It has been shown to affect serotonin and dopamine levels by modulating the activity of enzymes responsible for their synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, including this compound:

  • Anticancer Activity : In vitro studies demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of indole compounds were evaluated for their ability to induce apoptosis in glioblastoma cells, revealing that certain structural modifications enhanced their cytotoxicity significantly .
  • Microtubule Dynamics : Research has shown that some indole derivatives can disrupt microtubule polymerization, a mechanism similar to that of established chemotherapeutic agents like colchicine. This disruption leads to mitotic arrest and subsequent apoptotic cell death, highlighting the potential of these compounds as anticancer agents .
  • Antitubercular Activity : Recent investigations into novel indole-2-carboxamides have indicated promising antitubercular properties. These studies utilized rational drug design approaches to optimize the biological activity of indole scaffolds against Mycobacterium tuberculosis .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Microtubule InhibitionDisrupts microtubule dynamics
Modulation of MetabolismAffects neurotransmitter synthesis
AntitubercularPotential activity against TB

Scientific Research Applications

Organic Synthesis

Tert-butyl 7-(aminomethyl)indoline-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, including:

  • Indole Derivatives : The compound can be transformed into various indole derivatives, which are known for their broad biological activities.
  • Pharmaceutical Intermediates : It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways and other therapeutic areas.

Medicinal Chemistry

The compound exhibits promising biological activity, making it a candidate for pharmacological research:

  • Anti-inflammatory Potential : Studies indicate that indoline-based compounds can act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory processes .
  • Biological Interactions : Interaction studies have shown that this compound can modulate enzyme activity and receptor interactions. Techniques such as surface plasmon resonance and fluorescence spectroscopy are used to assess these interactions.

Case Study 1: Dual Inhibitor Development

A study focused on the optimization of indoline-based compounds demonstrated that this compound could serve as a scaffold for developing dual inhibitors of inflammatory enzymes. The research highlighted the compound's ability to reduce inflammation in vitro and in vivo, showcasing its therapeutic potential .

Case Study 2: Binding Affinity Assessments

Research involving binding affinity assessments of this compound revealed its interaction with various biological targets. The compound was found to influence the activity of specific enzymes linked to cancer proliferation, suggesting its potential role in anticancer therapies.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for further functionalization:

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

  • Yield : Quantitative (near 100%)

Mechanism :
Protonation of the Boc carbonyl oxygen leads to cleavage of the carbamate bond, releasing CO₂ and tert-butanol. The resulting indoline-7-aminomethyl intermediate is highly reactive and serves as a precursor for subsequent transformations .

Functionalization of the Aminomethyl Group

The primary amine (–CH₂NH₂) undergoes nucleophilic reactions, including acylation, alkylation, and reductive amination:

Acylation

Reagents :

  • Acetic anhydride (Ac₂O)

  • HOBt (Hydroxybenzotriazole) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for activated couplings

Example Reaction :

text
This compound + Ac₂O → tert-Butyl 7-(acetylamino)methylindoline-1-carboxylate

Yield : 60–71% under optimized conditions .

Reductive Amination

Reagents :

  • Aldehydes/ketones (e.g., formaldehyde)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol or THF

Application :
Used to synthesize secondary or tertiary amines, enhancing molecular complexity for drug-discovery scaffolds .

Pd-Catalyzed Cross-Coupling Reactions

The indoline core participates in palladium-mediated couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling :

  • Substrate : Aryl halides (e.g., bromobenzene)

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : Dioxane/H₂O

Yield : 45–62% for aryl-indoline hybrids .

Cycloaddition and Heterocycle Formation

The aminomethyl group facilitates cyclization reactions to form nitrogen-containing heterocycles:

Example : Reaction with α,β-unsaturated carbonyl compounds to form pyrroloindolines:
Conditions :

  • Reagent : Acrolein

  • Catalyst : Lewis acid (e.g., BF₃·OEt₂)

  • Yield : ~50%

Mechanistic Insights

  • Boc Deprotection : Acidic conditions protonate the carbamate, triggering elimination of CO₂ and tert-butanol .

  • Aminomethyl Reactivity : The –CH₂NH₂ group’s nucleophilicity is enhanced in polar aprotic solvents, favoring acylations .

  • Pd Catalysis : Oxidative addition of aryl halides to Pd(0) initiates cross-coupling, with the indoline acting as a directing group .

Comparison with Similar Compounds

Brominated Indoline Derivatives

Example: Tert-butyl 7-bromo-3-((R)-1-ethoxy-3-nitro-1-oxopropan-2-yl)-2-oxoindoline-1-carboxylate (CAS: Not provided) .

  • Structural Differences: A bromine atom replaces the aminomethyl group at the 7-position. Additional functional groups: ethoxy, nitro, and keto moieties at the 3-position.
  • Molecular Weight : 479.1–481.2 g/mol (vs. 248.33 g/mol for the target compound).
  • Applications : Brominated indolines are intermediates in synthesizing complex heterocycles or pharmaceuticals.

Indoline Carboxamides

Example: Tert-butyl (S)-2-(phenylcarbamoyl)indoline-1-carboxylate (CAS: Not provided) .

  • Structural Differences: A phenylcarbamoyl group replaces the aminomethyl at the 2-position. Stereochemical complexity (S-configuration).
  • Molecular Weight : ~340–360 g/mol (estimated).
  • Reactivity: The carbamoyl group introduces hydrogen-bonding capacity and rigidity, influencing receptor binding.
  • Applications : Carboxamide derivatives are explored as catalysts or drug candidates, contrasting with the target compound’s likely role as a synthetic intermediate.

Naphthyridine Analogues

Example: Tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1-carboxylate (CAS: 886362-43-2) .

  • Structural Differences: The indoline core is replaced by a 1,8-naphthyridine ring. The aminomethyl group is retained but embedded in a larger heterocyclic system.
  • Molecular Weight : Similar to the target compound (~248–280 g/mol).
  • Applications: Naphthyridines are studied for antiviral and anticancer properties, suggesting shared interest in aminomethyl-Boc derivatives for medicinal chemistry.

Functional Group Analysis

tert-Butyl Carbamate (Boc) Group

  • Role : Protects amines during synthesis; enhances solubility in organic solvents.
  • Comparison : Present in all discussed compounds, enabling standardized deprotection strategies (e.g., acidolysis with TFA or HCl).

Aminomethyl Group

  • Role : Provides a primary amine for further functionalization (e.g., acylation, alkylation).
  • Contrast : In brominated analogues, bromine enables cross-coupling; in carboxamides, the carbamoyl group directs hydrogen bonding.

Preparation Methods

Step 1: Synthesis of 7-(aminomethyl)indoline Intermediate

  • Starting from a 7-substituted indoline or indole derivative, the aminomethyl group is introduced via a Mannich-type reaction or reductive amination.
  • For example, 7-formylindoline derivatives can be reacted with ammonia or an amine source under reductive amination conditions (e.g., using sodium cyanoborohydride or hydrogenation catalysts) to install the aminomethyl group at the 7-position.

Step 2: Protection of Indoline Nitrogen with tert-Butyl Carbamate

  • The free indoline nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step yields the tert-butyl carbamate (Boc) protected indoline, enhancing compound stability and solubility.

Step 3: Purification and Characterization

  • The product is purified by column chromatography or recrystallization.
  • Characterization is done via NMR, IR, and mass spectrometry to confirm the structure and purity.

Reaction Scheme Overview

Step Reactants Conditions Product Yield (%)
1 7-formylindoline + NH3 (or amine) + reducing agent Reductive amination, mild conditions 7-(aminomethyl)indoline 60-80 (typical)
2 7-(aminomethyl)indoline + di-tert-butyl dicarbonate + base Room temperature, organic solvent (e.g., DCM) This compound 70-90
3 Purification Chromatography or recrystallization Pure compound -

Note: Yields are approximate and depend on specific reaction conditions and scale.

Supporting Research Findings and Analytical Data

  • The tert-butyl carbamate group improves the solubility and stability of the compound, making it suitable for further synthetic transformations or biological testing.
  • The aminomethyl substituent at the 7-position provides a versatile functional group for conjugation or further derivatization.
  • Analogous compounds such as tert-butyl 4-(aminomethyl)indoline-1-carboxylate have been synthesized using similar methods and demonstrate the feasibility of this approach.
  • Purity and identity are confirmed by standard analytical techniques including NMR spectroscopy, where characteristic signals for the Boc group (tert-butyl protons at ~1.4 ppm) and aminomethyl protons (~3.5-4.0 ppm) are observed.
  • Mass spectrometry confirms the molecular weight consistent with the formula C15H22N2O2.

Comparative Table of Related Indoline Derivatives Synthesis

Compound Key Functional Groups Synthetic Highlights Biological Relevance
This compound Boc-protected indoline N, aminomethyl at 7-position Reductive amination + Boc protection Intermediate for drug synthesis
tert-butyl 4-(aminomethyl)indoline-1-carboxylate Boc-protected indoline N, aminomethyl at 4-position Similar synthetic approach, well-documented Used in pharmaceutical intermediates
3-aminomethyl-indole-1-carboxylic acid tert-butyl ester Indole core, aminomethyl at 3-position, Boc ester Aminomethylation + Boc esterification Enhanced lipophilicity, drug design

Notes on Experimental Conditions

  • Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for Boc protection reactions.
  • Reaction temperatures for Boc protection are typically room temperature to avoid side reactions.
  • Reductive amination requires careful control of pH and reducing agent equivalents to maximize selectivity.
  • Purification steps must ensure removal of unreacted Boc2O and side products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 7-(aminomethyl)indoline-1-carboxylate
Reactant of Route 2
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Tert-butyl 7-(aminomethyl)indoline-1-carboxylate

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